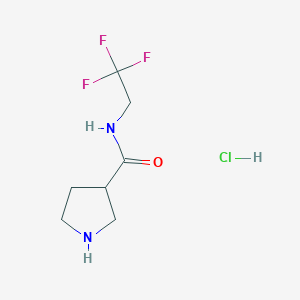
Chlorhydrate de N-(2,2,2-trifluoroéthyl)pyrrolidine-3-carboxamide
Vue d'ensemble
Description
N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride: is a synthetic organic compound with the molecular formula C7H11F3N2O·HCl It is characterized by the presence of a trifluoroethyl group attached to a pyrrolidine ring, which is further connected to a carboxamide group
Applications De Recherche Scientifique
Synthèse organique
Chlorhydrate de N-(2,2,2-trifluoroéthyl)pyrrolidine-3-carboxamide: est utilisé en synthèse organique, notamment dans la formation de kétimines de trifluoroéthylisatine. Ces kétimines sont des synthons précieux pour la création de molécules bioactives ayant des applications pharmaceutiques potentielles . L'introduction de groupes trifluoroéthyles peut modifier considérablement la lipophilie et la stabilité métabolique des molécules médicamenteuses, affectant ainsi leur absorption et leur interaction avec les cibles biologiques .
Synthèse asymétrique catalysée
Le composé joue un rôle dans la synthèse asymétrique catalysée. Il est impliqué dans des réactions qui mettent l'accent sur la stéréosélectivité, ce qui est crucial pour la création de composés ayant des orientations tridimensionnelles spécifiques. Ceci est particulièrement important dans le développement de nouveaux médicaments, où l'orientation des molécules peut affecter leur efficacité .
Réactions de cycloaddition
This compound: est utilisé dans les réactions de cycloaddition [3+2]. Ces réactions sont une méthode de synthèse des cycles à cinq chaînons, qui sont des structures courantes dans de nombreux produits naturels et produits pharmaceutiques. Le composé s'est avéré faciliter la construction de dérivés de spiro[oxindole-3,2'-pyrrolidine] avec de bons rendements .
Désymmetrisation des cyclopentènediones
Ce composé est essentiel dans la désymmetrisation des cyclopentènediones, un processus qui conduit à la création de molécules complexes avec de multiples centres stéréogènes. De telles transformations sont essentielles dans la synthèse de molécules structurellement diverses pour la recherche pharmaceutique .
Résistance au feu dans les batteries lithium-ion
Au-delà des produits pharmaceutiques, le This compound a des applications pour améliorer la sécurité des batteries lithium-ion. En tant qu'additif, il peut réduire considérablement l'inflammabilité des électrolytes, ce qui répond à une préoccupation de sécurité critique dans la technologie des batteries .
Synthèse d'hétérocycles polycycliques
Le composé est également utilisé dans la synthèse d'hétérocycles polycycliques. Ces structures se trouvent dans de nombreux composés bioactifs et sont importantes dans le développement de nouveaux médicaments. La méthodologie impliquant ce composé peut conduire à la création de spirooxindoles tétracycliques contenant des sous-unités pyrrolidine et cyclopentane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions. For instance, 2,2,2-trifluoroethylamine can react with a suitable electrophile, such as a halogenated pyrrolidine derivative.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Industrial Production Methods
Industrial production of N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
- **
Oxidation: This compound can undergo oxidation reactions, typically at the pyrrolidine ring or the trifluoroethyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Propriétés
IUPAC Name |
N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)4-12-6(13)5-1-2-11-3-5;/h5,11H,1-4H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWBNTIOVKGLSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


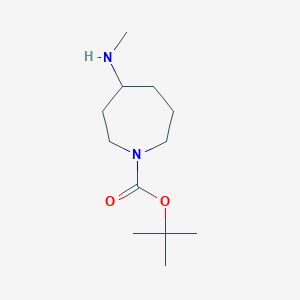
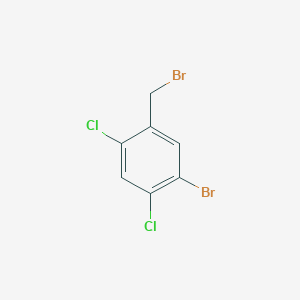

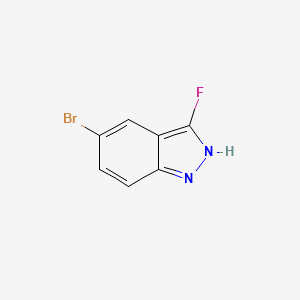
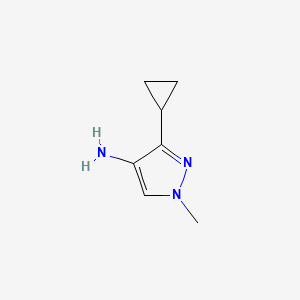
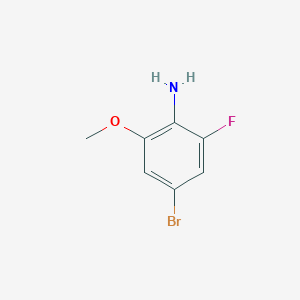
![3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol](/img/structure/B1375362.png)
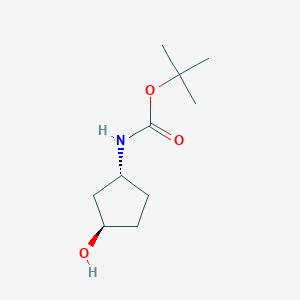
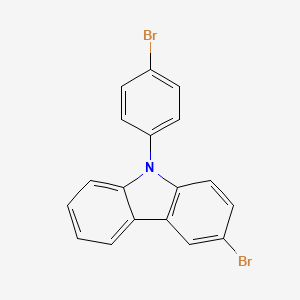
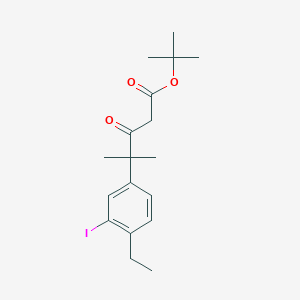
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid](/img/structure/B1375370.png)
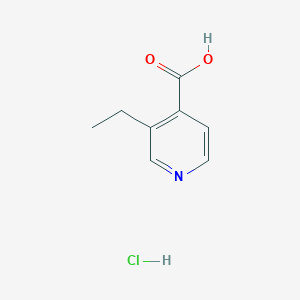
![Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1375373.png)

